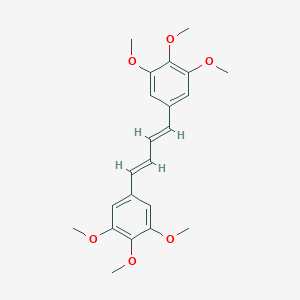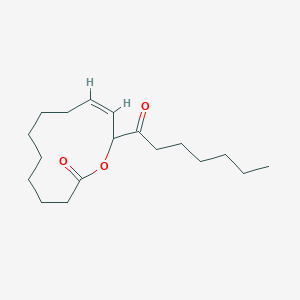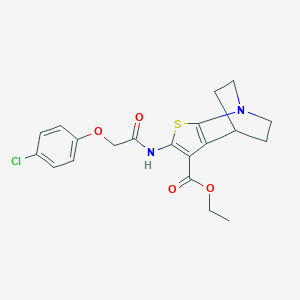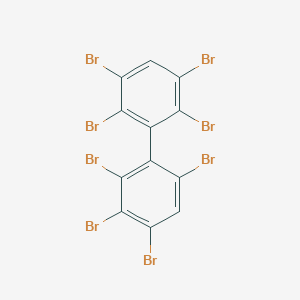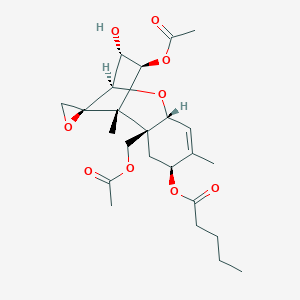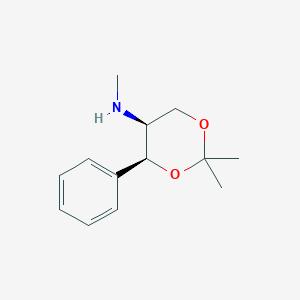
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde, also known as CCPA, is a chemical compound that has been widely used in scientific research. CCPA belongs to the class of pyrazole derivatives and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde exerts its effects by binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 adenosine receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the activity of protein kinase A. This results in a decrease in calcium influx and a decrease in the rate of cardiac contraction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cardiovascular system, this compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells. This compound has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
Future Directions
There are a number of future directions for the study of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde. One area of research is focused on the development of more potent and selective A1 adenosine receptor agonists. Another area of research is focused on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the potential use of this compound in combination with other drugs for the treatment of cancer.
Synthesis Methods
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with chloroacetyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to yield a high purity product that is suitable for scientific research.
Scientific Research Applications
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. This compound has been shown to activate the A1 adenosine receptor, which plays a key role in regulating cardiovascular function. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
properties
CAS RN |
117007-78-0 |
|---|---|
Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.1 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2N2O/c1-15-11(13)9(6-16)10(14-15)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
JHTCJVOSRZCISE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C=O)Cl |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C=O)Cl |
synonyms |
5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



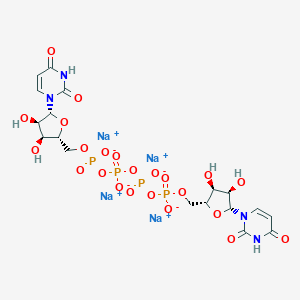

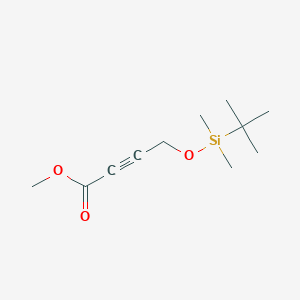
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)

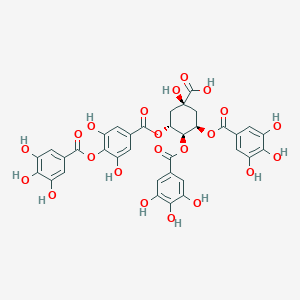

![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
